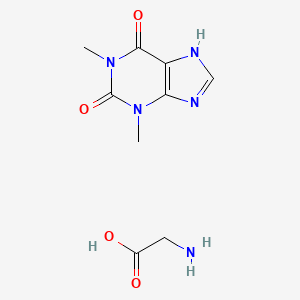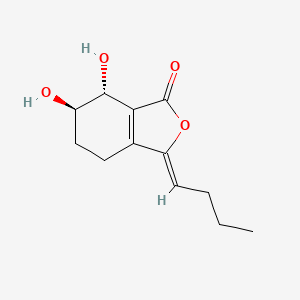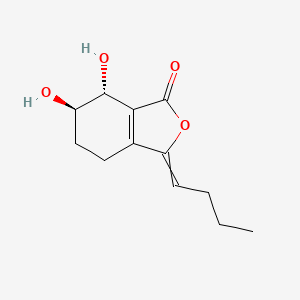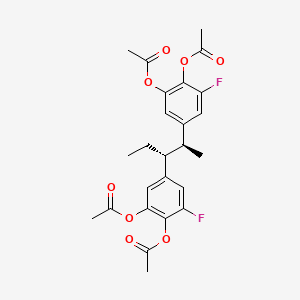
Theophylline Glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline Glycinate is a compound formed by the combination of theophylline and glycine. Theophylline is a methylxanthine derivative commonly used to manage symptoms of asthma, chronic obstructive pulmonary disease, and other lung conditions caused by reversible airflow obstruction . Glycine is a simple amino acid that serves as a building block for proteins. The combination of these two compounds results in this compound, which aims to enhance the solubility and bioavailability of theophylline while reducing its gastric irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Theophylline Glycinate can be synthesized by reacting theophylline with glycine in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving theophylline in a sodium hydroxide solution, followed by the addition of glycine. The mixture is then heated gently to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. Theophylline and glycine are mixed in equimolar proportions with sodium hydroxide in a controlled environment. The reaction mixture is then heated and stirred continuously to ensure complete reaction. The resulting product is filtered, dried, and packaged for use .
Chemical Reactions Analysis
Types of Reactions: Theophylline Glycinate undergoes various chemical reactions, including:
Hydration: Theophylline can transform from its anhydrous form to a monohydrate form when exposed to moisture.
Oxidation: Theophylline can be oxidized to form various metabolites, including 1,3-dimethyluric acid.
Common Reagents and Conditions:
Hydration: Water or humid conditions.
Oxidation: Oxygen or oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Hydration: Theophylline monohydrate.
Oxidation: 1,3-dimethyluric acid and other metabolites.
Scientific Research Applications
Theophylline Glycinate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydration reactions and pseudo-polymorphism.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Mechanism of Action
Theophylline Glycinate exerts its effects primarily through the actions of theophylline. Theophylline acts as a phosphodiesterase inhibitor, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. This leads to the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens . Additionally, theophylline blocks adenosine receptors and activates histone deacetylase, contributing to its anti-inflammatory and bronchodilator effects .
Comparison with Similar Compounds
- Caffeine
- Theobromine
- Aminophylline (a combination of theophylline and ethylenediamine)
Properties
Molecular Formula |
C9H13N5O4 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-aminoacetic acid;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.C2H5NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5) |
InChI Key |
HXSKWEQQPCKYIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole](/img/structure/B10783849.png)
![(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783855.png)
![[(1S,5S,8R,13R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783863.png)
![3-[2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B10783871.png)

![(1R,15S,16S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783881.png)
![(2R,3R,6S)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride](/img/structure/B10783885.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783894.png)

![(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783911.png)
![[(1S,2R,3R,4R,5R,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783920.png)

![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783934.png)

